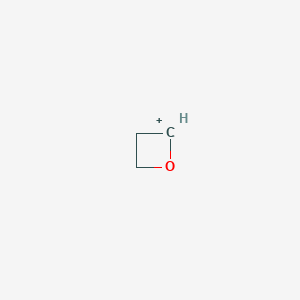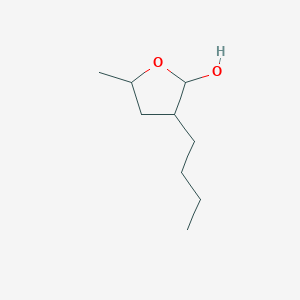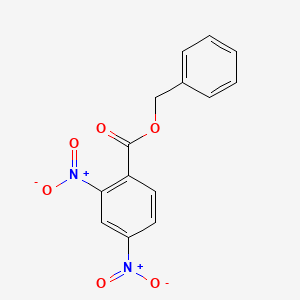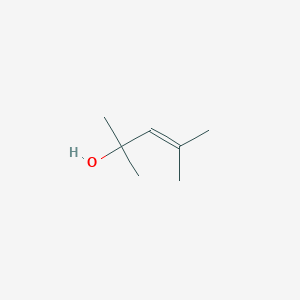
2,4-Dimethylpent-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpent-3-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanal with 2-methyl magnesium iodide. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethylpent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2,4-Dimethylpent-3-en-2-one
Reduction: 2,4-Dimethylpentane
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2,4-Dimethylpent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dimethylpent-3-en-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
- 2,4-Dimethylpentan-3-ol
- 3,4-Dimethylpent-2-en-1-ol
- 2,4-Dimethyl-3-penten-2-ol
Comparison: 2,4-Dimethylpent-3-en-2-ol is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the double bond in this compound allows it to undergo addition reactions that are not possible with saturated alcohols like 2,4-Dimethylpentan-3-ol.
Propiedades
Número CAS |
56763-70-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2,4-dimethylpent-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h5,8H,1-4H3 |
Clave InChI |
PCFLZEMUEOSJPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



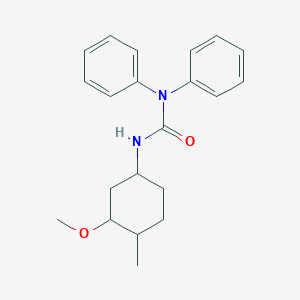
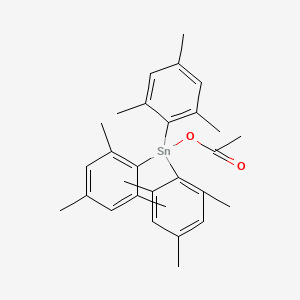
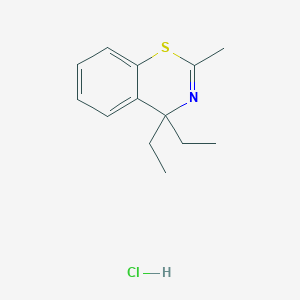

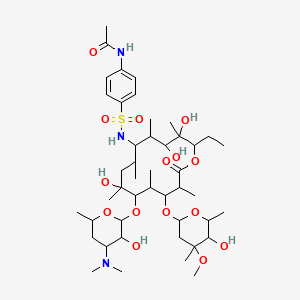

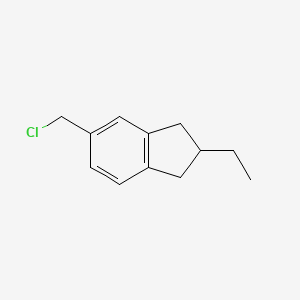
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
